molecular formula C14H25NO4 B12856960 Rel-ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate CAS No. 851075-68-8

Rel-ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate

Cat. No.: B12856960
CAS No.: 851075-68-8
M. Wt: 271.35 g/mol
InChI Key: JXJJXVKJXFKALA-MNOVXSKESA-N
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Description

Rel-ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate is a synthetic organic compound often used in various chemical and pharmaceutical research applications. This compound features a cyclohexane ring with specific stereochemistry, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane derivatives.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.

    Esterification: The carboxylate group is introduced through esterification reactions.

    Stereoselective Synthesis: Specific catalysts and reaction conditions are used to ensure the desired stereochemistry.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Catalysts: Employing optimized catalysts to increase yield and selectivity.

    Purification Techniques: Advanced purification techniques such as crystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Rel-ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the cyclohexane ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Rel-ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the development of pharmaceutical drugs.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways Involved: Modulation of metabolic or signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (1R,3S)-3-aminocyclohexane-1-carboxylate: Lacks the Boc protection group.

    Methyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate: Has a methyl ester instead of an ethyl ester.

Uniqueness

Rel-ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate is unique due to its specific stereochemistry and the presence of the Boc protection group, which makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

851075-68-8

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

ethyl (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

InChI

InChI=1S/C14H25NO4/c1-5-18-12(16)10-7-6-8-11(9-10)15-13(17)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17)/t10-,11+/m1/s1

InChI Key

JXJJXVKJXFKALA-MNOVXSKESA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@@H](C1)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1CCCC(C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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